RvD1-ME

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

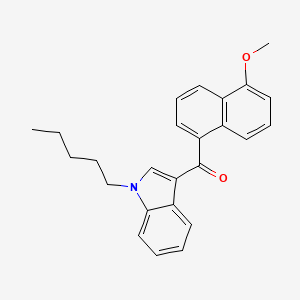

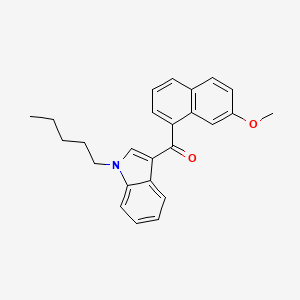

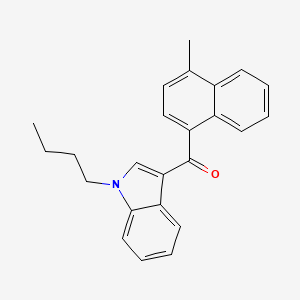

Resolvin D1 methyl ester (RvD1-ME) is a stable analogue of resolvin D1, a specialized pro-resolving mediator derived from omega-3 fatty acids. Resolvins are known for their potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and tissue repair .

Wissenschaftliche Forschungsanwendungen

Resolvin D1 methyl ester has a wide range of scientific research applications:

Wirkmechanismus

Resolvin D1 methyl ester exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of signaling pathways, including the inhibition of the JAK/STAT1, MAPK, and NF-κB pathways, and the activation of the PI3K/AKT and HO-1 pathways . These actions lead to the resolution of inflammation, reduction of cell death, and promotion of tissue repair .

Biochemische Analyse

Biochemical Properties

ResolvinD1MethylEster interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to suppress the activation of nuclear factor-κB (NF-κB), signal transducers and activators of transcription 3 (STAT3), extracellular signal-regulated kinase (ERK), and p38 in lung tissues of septic mice . These interactions play a crucial role in its anti-inflammatory and inflammation-resolving effects.

Cellular Effects

ResolvinD1MethylEster has significant effects on various types of cells and cellular processes. It has been shown to inhibit osteoclast differentiation and activation, decrease bone resorption, and reduce the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . It also enhances the expression of interleukin-10 (IL-10) in osteoclasts .

Molecular Mechanism

The molecular mechanism of action of ResolvinD1MethylEster involves several key pathways. It suppresses the activation of NF-κB, STAT3, ERK, and p38, thereby reducing inflammation . It also promotes the expression of Sirtuin 1 (SIRT1), which is partly responsible for its effects .

Metabolic Pathways

ResolvinD1MethylEster is involved in several metabolic pathways. It has been shown to reprogram energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS), providing sufficient energy for microglial phagocytosis . It also enhances microglial glutamine uptake and stimulates glutaminolysis to support OXPHOS .

Transport and Distribution

ResolvinD1MethylEster is transported and distributed within cells and tissues. A study has shown that a platelet-bionic, ROS-responsive RvD1 delivery platform can enable targeted delivery of RvD1 to the injury site by hijacking circulating chemotactic monocytes, while achieving locally controlled release .

Subcellular Localization

Given its role in reprogramming energy metabolism and enhancing microglial glutamine uptake, it is likely that it interacts with specific compartments or organelles involved in these processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of resolvin D1 methyl ester involves the esterification of resolvin D1. Resolvin D1 itself is synthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases. The esterification process typically involves the reaction of resolvin D1 with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of resolvin D1 methyl ester follows similar principles but on a larger scale. The process involves the extraction of docosahexaenoic acid from marine sources, followed by its conversion to resolvin D1 through enzymatic reactions. The final esterification step is carried out under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Resolvin D1 methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxo-derivatives, which may have reduced biological activity.

Reduction: Reduction reactions can modify its hydroxyl groups, potentially altering its biological properties.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include eicosanoid oxidoreductase.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products

Oxidation: 8-oxo and 17-oxo derivatives.

Reduction: Reduced forms of resolvin D1 methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Resolvin D1: The parent compound of resolvin D1 methyl ester, with similar anti-inflammatory properties.

Resolvin D2: Another member of the resolvin family, derived from docosahexaenoic acid.

Aspirin-triggered resolvin D1: A stereoisomer of resolvin D1, formed in the presence of aspirin.

Uniqueness

Resolvin D1 methyl ester is unique due to its stability compared to resolvin D1, making it more suitable for research and potential therapeutic applications . Its methyl ester form also allows for easier handling and storage .

Eigenschaften

IUPAC Name |

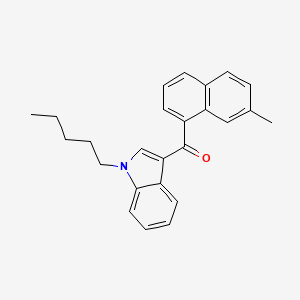

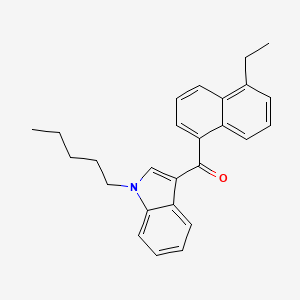

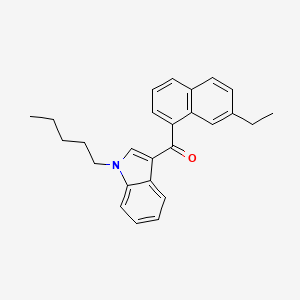

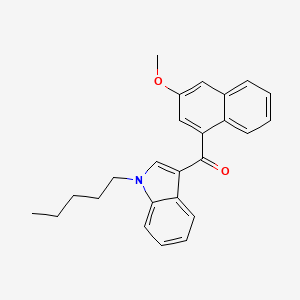

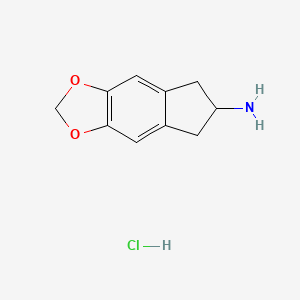

methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKVAFWBFGABJN-ZXQGQRHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.